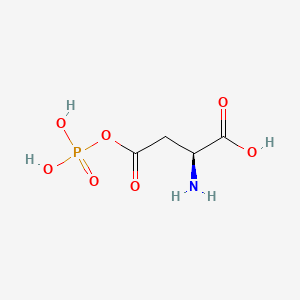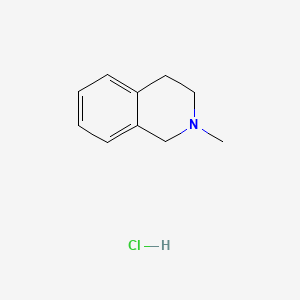
Clorhidrato de 2-metil-1,2,3,4-tetrahidroisoquinolina
Descripción general
Descripción
2-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular formula C10H13N . It is an important raw material and intermediate for revaprazan and pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in various studies . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .Chemical Reactions Analysis
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class of natural and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinoline include a molecular formula of CHN, an average mass of 147.217 Da, and a monoisotopic mass of 147.104797 Da .Aplicaciones Científicas De Investigación
Investigación de enfermedades neurodegenerativas
El Clorhidrato de 2-Me-THIQ se ha estudiado por su posible papel en las enfermedades neurodegenerativas. Se sabe que ciertos derivados de la tetrahidroisoquinolina exhiben propiedades neuroprotectoras . La investigación sugiere que estos compuestos pueden interactuar con los neuroreceptores e influir en las vías de neurotransmisores, lo que podría ser beneficioso en afecciones como la enfermedad de Parkinson .
Aplicaciones antibacterianas
Algunos derivados del Clorhidrato de 2-Me-THIQ han mostrado prometedoras propiedades antibacterianas. Un estudio destacó un nuevo compuesto sintetizado a partir de tetrahidroisoquinolina que fue eficaz contra cepas bacterianas patógenas, lo que indica un potencial para el desarrollo de nuevos agentes antibacterianos .
Eficacia antidepresiva
Se ha explorado el efecto del compuesto sobre los trastornos del estado de ánimo, y los hallazgos sugieren que los derivados del Clorhidrato de 2-Me-THIQ podrían influir en los efectos similares a los antidepresivos. Esto es particularmente relevante en la prueba de natación forzada (FST), un modelo que se utiliza para evaluar la actividad antidepresiva .
Química medicinal sintética
El Clorhidrato de 2-Me-THIQ sirve como un andamiaje central en la química medicinal sintética. Su versatilidad permite la creación de numerosos análogos con actividades biológicas variadas, que pueden adaptarse a objetivos terapéuticos específicos .
Estudios de relación estructura-actividad (SAR)
El compuesto se utiliza en estudios de SAR para comprender la relación entre la estructura química de las moléculas y su actividad biológica. Esta información es crucial para diseñar fármacos más efectivos con menos efectos secundarios .
Investigaciones sobre el mecanismo de acción
Los investigadores utilizan el Clorhidrato de 2-Me-THIQ para investigar los mecanismos de acción de varios fármacos. Comprender cómo los fármacos ejercen sus efectos a nivel molecular puede llevar a la optimización de los agentes terapéuticos .
Investigación de toxinas ambientales
Los estudios también han examinado los aspectos ambientales, como el impacto de las toxinas en la formación de compuestos como el Clorhidrato de 2-Me-THIQ en el cuerpo y su relevancia para enfermedades como el Parkinson .
Diseño y desarrollo de fármacos
Finalmente, el Clorhidrato de 2-Me-THIQ es fundamental en el diseño y desarrollo de fármacos. Su flexibilidad estructural permite a los investigadores modificarlo para crear nuevos compuestos con las propiedades farmacológicas deseadas .
Mecanismo De Acción
Target of Action
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a type of tetrahydroisoquinoline (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiq compounds, in general, have a wide range of biological activities against various pathogens and neurodegenerative disorders . It’s suggested that they may exert neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
Biochemical Pathways
It’s known that thiq compounds can influence the dopaminergic system , suggesting that they may affect pathways related to dopamine synthesis, release, and reuptake.
Result of Action
It’s suggested that thiq compounds may have neuroprotective effects, potentially by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior. Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can interact with dopamine receptors, influencing dopaminergic signaling pathways .
Cellular Effects
The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of dopamine receptors, leading to changes in intracellular signaling cascades . Furthermore, 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . These changes can alter cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects through various mechanisms. It binds to and inhibits the activity of monoamine oxidase enzymes, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of dopamine and serotonin, which can enhance neurotransmission. Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can interact with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time in laboratory settings. The compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can lead to sustained inhibition of monoamine oxidase activity and persistent changes in neurotransmitter levels . These long-term effects can influence cellular function and behavior.
Dosage Effects in Animal Models
The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting monoamine oxidase and increasing neurotransmitter levels . At higher doses, it may exhibit toxic or adverse effects. For example, excessive inhibition of monoamine oxidase can lead to dangerously high levels of neurotransmitters, resulting in neurotoxicity and behavioral abnormalities . Therefore, careful dosage control is essential when studying the effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in animal models.
Metabolic Pathways
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidation of neurotransmitters . This interaction affects the metabolic flux and levels of metabolites in the brain. Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence the activity of other enzymes involved in neurotransmitter synthesis and degradation . These effects on metabolic pathways can have significant implications for brain function and behavior.
Transport and Distribution
The transport and distribution of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are crucial for its activity. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s activity and overall effectiveness.
Subcellular Localization
The subcellular localization of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can interact with enzymes involved in neurotransmitter metabolism . This subcellular localization can affect the compound’s activity and its impact on cellular processes.
Propiedades
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJFIFFHMOZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


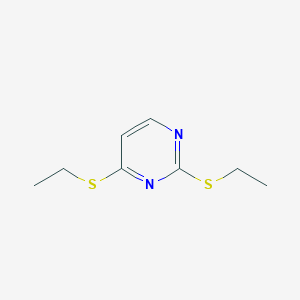

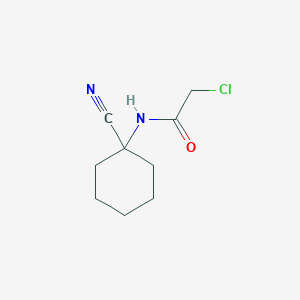

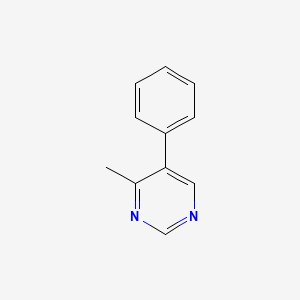

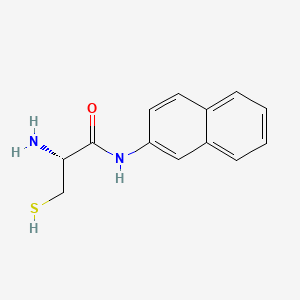


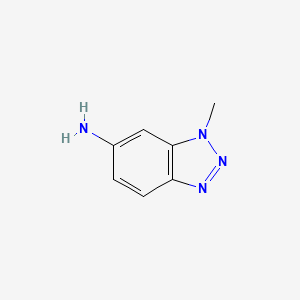


![1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one](/img/structure/B1615624.png)
